molecular formula C30H37ClN8O4 B608374 1,1'-(4,4'-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone CAS No. 1472795-20-2

1,1'-(4,4'-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone

Número de catálogo B608374
Número CAS: 1472795-20-2
Peso molecular: 609.12
Clave InChI: TXDIRJCYNAWBOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “1,1’-(4,4’-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone” is a complex organic molecule with the molecular formula C30H37ClN8O4 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple functional groups including chloropyrimidine, methoxyphenylene, and piperazine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 609.13 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Aplicaciones Científicas De Investigación

Treatment of Anaplastic Large-Cell Lymphoma (ALCL)

KRCA-0008 has been found to suppress ALK-positive anaplastic large-cell lymphoma growth . It strongly suppressed the proliferation and survival of NPM-ALK-positive ALCL cells. Additionally, it induced G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .

Inhibition of ALK Mutants

KRCA-0008 is a potent and selective ALK (aplastic lymphoma kinase) and Ack1 inhibitor that exhibits in vivo efficacy in xenograft mice model . It potently inhibits ALK mutants L1196M, C1156Y, F1174L, and R1275Q .

Inhibition of ALK in Non-Small Cell Lung Cancer

Constitutively activated ALK, due to chromosomal translocations, point mutations, and gene amplification, has been implicated in a variety of human cancers, including non-small cell lung cancer . KRCA-0008, as an ALK inhibitor, could potentially be used in the treatment of this type of cancer .

Inhibition of ALK in Neuroblastoma

Neuroblastoma is another type of cancer where constitutively activated ALK has been implicated . The potential use of KRCA-0008 in the treatment of neuroblastoma is an area of interest for researchers .

Use in Preclinical Studies

KRCA-0008 has been used in preclinical studies to evaluate its anti-cancer activity . For instance, tumor growth was strongly suppressed in mice inoculated with Karpas-299 tumor xenografts and orally treated with KRCA-0008 .

Structure-Activity Relationship Studies

Syntheses of various bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines of KRCA-0008 analogs have been described and their structure–activity-relationship to anaplastic lymphoma kinase (ALK) has been discussed .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

KRCA-0008 is a selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1) . These proteins are part of the insulin receptor tyrosine kinase superfamily and play crucial roles in cell proliferation and survival .

Mode of Action

KRCA-0008 interacts with its targets, ALK and Ack1, by binding to their active sites, thereby inhibiting their activity . The IC50 values for ALK and Ack1 are 12 nM and 4 nM, respectively . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of ALK and Ack1 by KRCA-0008 affects several downstream signaling pathways, including STAT3 , Akt , and ERK1/2 . These pathways are involved in cell proliferation, survival, and apoptosis. By blocking these signals, KRCA-0008 disrupts the normal functioning of these pathways, leading to changes in cell behavior .

Pharmacokinetics

It’s known that krca-0008 is administered orally . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

KRCA-0008 has been shown to suppress the proliferation and survival of NPM-ALK-positive Anaplastic Large-Cell Lymphoma (ALCL) cells . It induces G0/G1 cell cycle arrest and apoptosis . In vivo studies have shown that KRCA-0008 strongly suppresses tumor growth in mice inoculated with Karpas-299 tumor xenografts .

Propiedades

IUPAC Name

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDIRJCYNAWBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(4,4'-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone

Q & A

Q1: What is the primary mechanism of action of KRCA-0008?

A1: KRCA-0008 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, KRCA-0008 disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []

Q2: Why is KRCA-0008 considered advantageous over existing ALK inhibitors like crizotinib?

A2: KRCA-0008 demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes KRCA-0008 a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.

Q3: What are the key structural features of KRCA-0008, and how do they contribute to its activity?

A3: KRCA-0008 belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.

Q4: What is the current state of research on KRCA-0008, and what are the next steps?

A4: Preclinical studies have demonstrated promising results, showing that KRCA-0008 inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.

Q5: Are there any known safety concerns associated with KRCA-0008?

A5: While initial studies suggest a favorable safety profile, with KRCA-0008 deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with KRCA-0008.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.